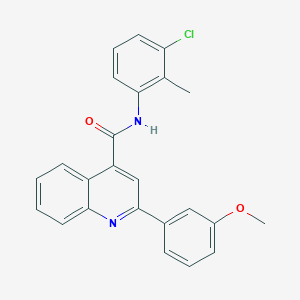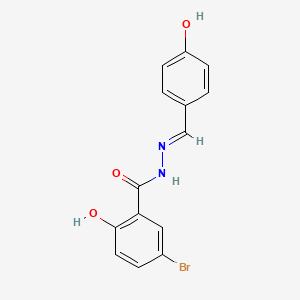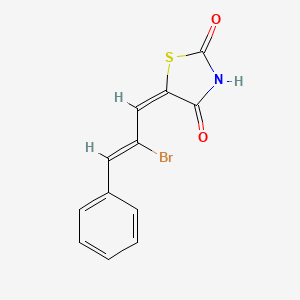
N-(3-chloro-2-methylphenyl)-2-(3-methoxyphenyl)-4-quinolinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chloro-2-methylphenyl)-2-(3-methoxyphenyl)-4-quinolinecarboxamide is a chemical compound that belongs to the quinolinecarboxamide family. It is a synthetic compound that has been extensively studied for its potential applications in various fields of scientific research. This compound has been found to exhibit a wide range of biological activities, making it a promising candidate for further research.
Wirkmechanismus
The exact mechanism of action of N-(3-chloro-2-methylphenyl)-2-(3-methoxyphenyl)-4-quinolinecarboxamide is not fully understood. However, it is believed to exert its biological effects by inhibiting various enzymes and signaling pathways in the body.
Biochemical and Physiological Effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines, reduce inflammation, and exhibit antibacterial activity against a range of bacterial strains.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(3-chloro-2-methylphenyl)-2-(3-methoxyphenyl)-4-quinolinecarboxamide in lab experiments is its wide range of biological activities. This makes it a versatile compound that can be used in various types of experiments. However, one limitation of this compound is that it can be difficult to synthesize, which can make it challenging to obtain in large quantities for use in experiments.
Zukünftige Richtungen
There are many potential future directions for research involving N-(3-chloro-2-methylphenyl)-2-(3-methoxyphenyl)-4-quinolinecarboxamide. Some possible areas of research include:
1. Further studies to elucidate the exact mechanism of action of this compound.
2. Investigation of the potential use of this compound as an anti-inflammatory agent in the treatment of various inflammatory diseases.
3. Studies to investigate the potential use of this compound as an antibacterial agent in the treatment of bacterial infections.
4. Investigation of the potential use of this compound as a chemotherapeutic agent for the treatment of cancer.
5. Studies to investigate the pharmacokinetics and pharmacodynamics of this compound in vivo.
In conclusion, this compound is a promising compound that has been extensively studied for its potential applications in various fields of scientific research. Its wide range of biological activities makes it a versatile compound that can be used in various types of experiments. Further research is needed to fully understand the mechanism of action of this compound and to investigate its potential applications in various areas of scientific research.
Synthesemethoden
The synthesis of N-(3-chloro-2-methylphenyl)-2-(3-methoxyphenyl)-4-quinolinecarboxamide involves the reaction of 3-chloro-2-methylbenzoic acid with 3-methoxyaniline in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting intermediate is then reacted with 2-chloro-4-(3-methoxyphenyl)quinoline-3-carboxylic acid to yield the final product.
Wissenschaftliche Forschungsanwendungen
N-(3-chloro-2-methylphenyl)-2-(3-methoxyphenyl)-4-quinolinecarboxamide has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties.
Eigenschaften
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-(3-methoxyphenyl)quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClN2O2/c1-15-20(25)10-6-12-21(15)27-24(28)19-14-23(16-7-5-8-17(13-16)29-2)26-22-11-4-3-9-18(19)22/h3-14H,1-2H3,(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQMBZYZUUPKJMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-chlorophenyl)-N-({1-[(1-ethyl-1H-imidazol-2-yl)methyl]-3-piperidinyl}methyl)cyclopropanecarboxamide](/img/structure/B6096050.png)
![ethyl 1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-3-(2-fluorobenzyl)-3-piperidinecarboxylate](/img/structure/B6096056.png)
![2-{[2-[(cyclopropylmethyl)sulfonyl]-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}-1,2-oxazinane](/img/structure/B6096058.png)
![1-[2-({4-[2-hydroxy-3-(4-thiomorpholinyl)propoxy]-3-methoxybenzyl}amino)ethyl]-2-imidazolidinone](/img/structure/B6096069.png)
![2-methyl-1-{[3-(1-pyrrolidinylcarbonyl)-5-isoxazolyl]methyl}-1H-benzimidazole](/img/structure/B6096071.png)


![{4-amino-2-[(4-methoxyphenyl)amino]-1,3-thiazol-5-yl}(4-fluorophenyl)methanone](/img/structure/B6096111.png)
![2-[(5-methoxy-1H-benzimidazol-2-yl)thio]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B6096114.png)
![N-[10-(1-methylethylidene)-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl]-2-(4-methylphenoxy)propanamide](/img/structure/B6096125.png)

![N-(3-chloro-4-methylphenyl)-2-methyl-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B6096140.png)
![ethyl N-{[3-(4-methoxy-2-methylbenzoyl)-1-piperidinyl]carbonyl}-beta-alaninate](/img/structure/B6096145.png)
![2-(4-chlorophenyl)-3,5-dimethyl-N-(3-pyridinylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6096151.png)